![molecular formula C14H13N5O2 B292248 (3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292248.png)
(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of (3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the activity of various kinases and transcription factors, which are involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects:
(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases.
実験室実験の利点と制限
The advantages of using (3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations of using this compound include its toxicity and potential side effects.
将来の方向性
There are several future directions for the study of (3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to understand its effects on various signaling pathways. In addition, future studies could focus on developing more effective and less toxic derivatives of this compound.
合成法
The synthesis of (3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been achieved using various methods. One of the most common methods involves the reaction of 5-methyl-1H-pyrazole-3,4-dicarboxylic acid with 4-methylphenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a base to yield the final compound.
科学的研究の応用
(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been studied for its potential use as an anti-inflammatory agent.
特性
分子式 |
C14H13N5O2 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC名 |
(3E)-5-methyl-3-[(4-methylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C14H13N5O2/c1-8-3-5-10(6-4-8)16-17-12-13-15-9(2)7-11(20)19(13)18-14(12)21/h3-7,16H,1-2H3,(H,18,21)/b17-12+ |
InChIキー |
IGXHLCOSVWDNBY-SFQUDFHCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/N=C\2/C(=O)NN3C2=NC(=CC3=O)C |
SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC(=CC3=O)C |
正規SMILES |
CC1=CC=C(C=C1)NN=C2C(=O)NN3C2=NC(=CC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
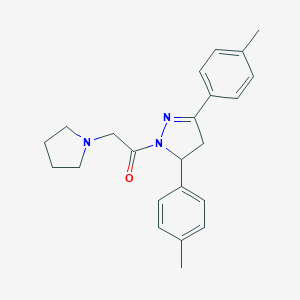
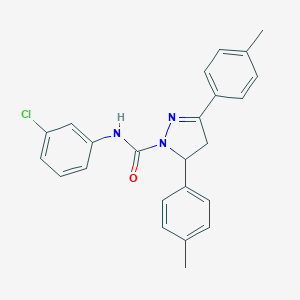
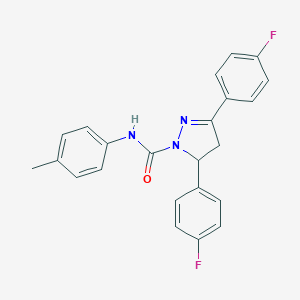
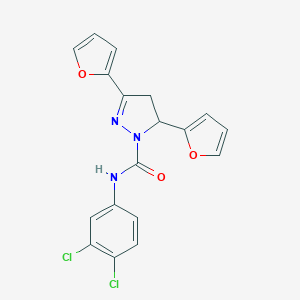
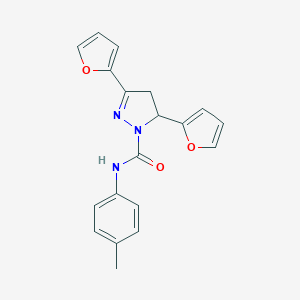
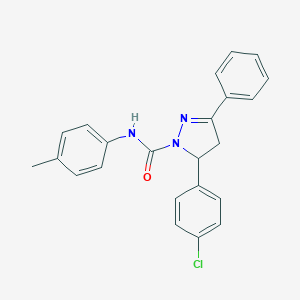
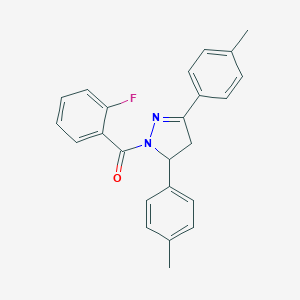
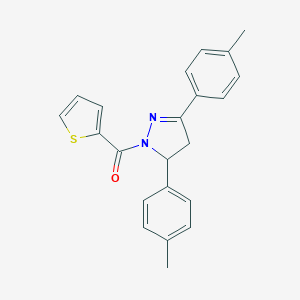
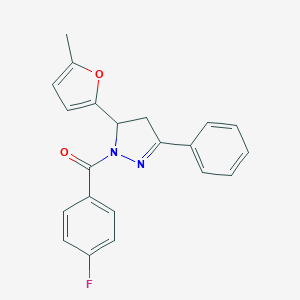

![2-{[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292186.png)
![2-[(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B292189.png)
![2-{[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292190.png)